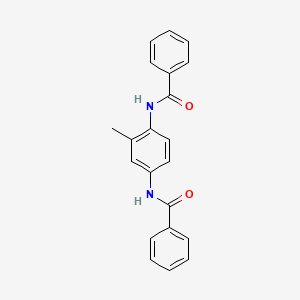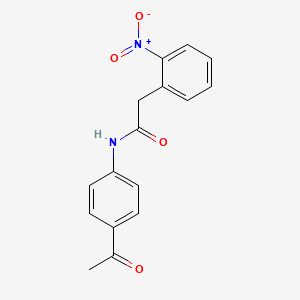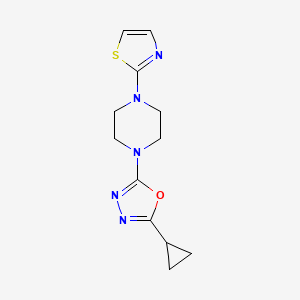![molecular formula C16H16N2 B5689585 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine (abbreviated as 4-EMEI) is a heterocyclic aromatic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a potent mutagen and carcinogen that has been found in various cooked foods, such as grilled and barbecued meat, fish, and poultry. The compound has been extensively studied due to its potential health hazards and its role in the development of cancer.
作用机制
The mechanism of action of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine involves the formation of DNA adducts, which are covalent bonds between the compound and the DNA molecule. These adducts can cause structural changes in the DNA, leading to mutations and chromosomal aberrations. The compound has also been shown to interfere with DNA repair mechanisms, further increasing the risk of DNA damage and mutations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine include oxidative stress, inflammation, and disruption of cellular signaling pathways. The compound has been found to induce the production of reactive oxygen species (ROS), which can cause damage to cellular components, including DNA, proteins, and lipids. It also activates inflammatory pathways, leading to the production of cytokines and chemokines, which can further exacerbate oxidative stress and DNA damage.
实验室实验的优点和局限性
One of the advantages of using 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine in lab experiments is its high potency as a mutagen and carcinogen. This allows for the efficient induction of DNA damage and mutations, which can be used to study the mechanisms of carcinogenesis. However, the compound has several limitations, including its low solubility in water, which can affect its bioavailability and toxicity. Additionally, the compound is highly unstable and can undergo degradation during storage and handling.
未来方向
Future research on 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine should focus on developing more efficient synthesis methods and improving its stability and solubility. Additionally, studies should investigate the role of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine in the development of specific types of cancer and the potential use of the compound as a biomarker for exposure to PAHs. Finally, research should explore the effectiveness of chemopreventive agents in reducing the mutagenic and carcinogenic effects of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine and other PAHs.
合成方法
The synthesis of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine can be achieved through several methods, including chemical synthesis and extraction from food sources. The chemical synthesis involves the reaction of 2-aminopyridine with 4-ethylbenzaldehyde in the presence of an acid catalyst, followed by a cyclization reaction to form the imidazo[1,2-a]pyridine ring. The resulting compound is then methylated to form 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine.
科学研究应用
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine has been widely used as a model compound to study the mutagenic and carcinogenic effects of PAHs. It has been found to induce DNA damage and mutations in various cell types, including bacteria, mammalian cells, and human lymphocytes. The compound has also been used in animal studies to investigate its carcinogenicity and to evaluate the effectiveness of chemopreventive agents.
属性
IUPAC Name |
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-3-13-4-6-14(7-5-13)15-11-18-9-8-12(2)10-16(18)17-15/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELLLLXOVAYQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0096858.P001 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)


![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)


![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)


![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)
![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)

![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5689604.png)